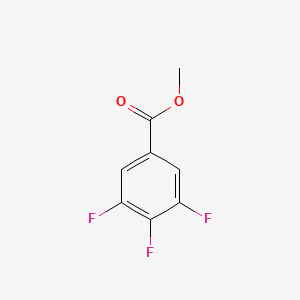

Methyl 3,4,5-trifluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBPHMUHCCIOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382510 | |

| Record name | methyl 3,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-72-6 | |

| Record name | methyl 3,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trifluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3,4,5-trifluorobenzoate (CAS 773873-72-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and synthetic methodologies related to Methyl 3,4,5-trifluorobenzoate. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as a chemical intermediate in the synthesis of complex organic molecules.[1][2][3] The strategic incorporation of fluorine atoms onto the benzene ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of parent molecules, making trifluorinated scaffolds like this one of significant interest in drug discovery.[1][4][5][6]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[7] While comprehensive experimental data is not uniformly available in the literature, the following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 773873-72-6 | N/A |

| Molecular Formula | C₈H₅F₃O₂ | [8] |

| Molecular Weight | 190.12 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 211.1 °C at 760 mmHg | [8] |

| Density | 1.358 g/cm³ | N/A |

| Flash Point | 83.8 °C | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available (likely soluble in common organic solvents) | N/A |

Spectroscopic Data

-

¹H NMR: A singlet corresponding to the methyl protons (O-CH₃) is expected, likely in the range of 3.8-4.0 ppm. The aromatic protons would appear as a multiplet, influenced by fluorine coupling.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The aromatic carbon signals would exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine spectrum would provide key information about the substitution pattern on the aromatic ring. Due to the molecule's symmetry, two signals with different multiplicities would be anticipated for the fluorine atoms at the 3,5- and 4-positions.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) and the carbonyl group (-CO, m/z 28).

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[8]

GHS Hazard Classification: [8]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements: [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Reactivity and Applications

The trifluorinated benzene ring in this compound is electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms.[7][8] This deactivates the ring towards electrophilic aromatic substitution, with any substitution reactions being directed to the meta-position relative to the ester group. The C-F bonds are generally stable, but can undergo nucleophilic aromatic substitution under specific conditions.

The primary application of this compound is as a versatile intermediate in organic synthesis. It serves as a key building block for the introduction of the 3,4,5-trifluorophenyl moiety into more complex molecules, particularly in the development of:

-

Pharmaceuticals: The trifluorophenyl group can enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5][6]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated aromatic rings can lead to the development of more potent and selective herbicides, insecticides, and fungicides.[10]

-

Materials Science: Fluorinated compounds are used in the synthesis of advanced polymers and liquid crystals due to their unique thermal and electronic properties.[11]

The corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid, has been utilized as a transient directing group in C-H activation reactions and as a building block for anticancer agents.[12]

Experimental Protocols

Synthesis of this compound from 3,4,5-Trifluorobenzoic Acid

This protocol is adapted from a general procedure for the esterification of trifluorobenzoic acids.[13]

Reaction:

3,4,5-Trifluorobenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Dry Methanol

-

Thionyl chloride (or concentrated Sulfuric acid)

-

Pentane (or a suitable solvent for extraction like diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,4,5-trifluorobenzoic acid in an excess of dry methanol.

-

Cool the mixture in an ice/water bath.

-

Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. azom.com [azom.com]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. ossila.com [ossila.com]

- 13. METHYL 2,3,4-TRIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 3,4,5-trifluorobenzoate: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via Fischer esterification of 3,4,5-trifluorobenzoic acid are presented, alongside a summary of its spectroscopic data for characterization.

Introduction

Fluorine-containing organic molecules have gained paramount importance in drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This compound, with its three fluorine atoms on the benzene ring, serves as a key intermediate in the synthesis of various complex organic molecules. This guide aims to provide a detailed technical resource for professionals working with this compound.

Structure and Nomenclature

The structural and identifying information for this compound is summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Methyl 3,4,5-trifluorobenzenecarboxylate |

| CAS Number | 773873-72-6 |

| Molecular Formula | C₈H₅F₃O₂[1] |

| Molecular Weight | 190.12 g/mol |

| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[1] |

| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid | Assumed based on related compounds |

| Boiling Point | 211.1 °C at 760 mmHg | Predicted |

| Flash Point | 83.8 °C | Predicted |

| Density | 1.358 g/cm³ | Predicted |

| XlogP | 2.1 | Predicted[1] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 3,4,5-trifluorobenzoic acid, with methanol in the presence of a strong acid catalyst.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trifluorobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 20 eq).

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.7 | m | Ar-H |

| ~3.9 | s | -OCH ₃ |

Note: The aromatic protons are expected to appear as a multiplet due to complex coupling with the fluorine atoms.

Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O |

| ~150 (ddd) | C -F |

| ~140 (ddd) | C -F |

| ~128 (t) | C -COOCH₃ |

| ~115 (dd) | C H |

| ~53 | -OC H₃ |

Note: The carbon signals of the fluorinated ring will exhibit complex splitting patterns (e.g., doublet of doublet of doublets, triplet) due to C-F coupling.

Table 5: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1620, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

Table 6: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 190 | High | [M]⁺ |

| 159 | High | [M - OCH₃]⁺ |

| 131 | Medium | [M - COOCH₃]⁺ |

Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motif is of high interest in drug design. The trifluorophenyl group can act as a bioisostere for other chemical groups, enhancing metabolic stability and modulating electronic properties to improve target binding. It is a valuable starting material for the synthesis of more complex molecules that may exhibit a range of biological activities, including but not limited to enzyme inhibition and receptor modulation.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key fluorinated building block with significant potential in synthetic organic chemistry, particularly in the development of new pharmaceuticals. This guide provides a foundational understanding of its structure, properties, and a reliable protocol for its synthesis. The provided spectroscopic data, while largely predictive, offers a basis for the characterization of this important compound. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to Methyl 3,4,5-trifluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trifluorobenzoate is a fluorinated aromatic ester that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties, detailed experimental protocols for its synthesis, and insights into its applications in drug development.

Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, reaction optimization, and application. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Boiling Point | 211.1 °C at 760 mmHg | [2] |

| Density | 1.358 g/cm³ | [2] |

| Flash Point | 83.8 °C | [2] |

| Exact Mass | 190.02400 u | [2] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F | [1] |

| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4,5-trifluorobenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3,4,5-trifluorobenzoic acid.

Materials:

-

3,4,5-trifluorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluorobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

Pour the concentrated mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

References

Methyl 3,4,5-trifluorobenzoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Methyl 3,4,5-trifluorobenzoate, a chemical compound relevant to various research and development applications. The information is presented to facilitate quick reference and integration into experimental and developmental workflows.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂[1][2] |

| Molecular Weight | 190.12 g/mol [1][2] |

| Exact Mass | 190.02400 u[1] |

| Density | 1.358 g/cm³[1] |

| Boiling Point | 211.1°C at 760 mmHg[1] |

| Flash Point | 83.8°C[1] |

Experimental Protocols & Signaling Pathways

No experimental protocols or signaling pathways were requested for this specific chemical entity. Therefore, this section is not applicable.

Logical Relationships in Compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound, starting from its name to the determination of its detailed physicochemical properties.

References

A Technical Guide to the Electron-Withdrawing Effects of Fluorine in Benzoate Esters

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorine is a uniquely influential substituent in the design of functional molecules, particularly in pharmaceuticals and materials science. Its introduction into a molecule like a benzoate ester can profoundly alter chemical reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2] This is primarily due to fluorine's potent electron-withdrawing inductive effect, a consequence of it being the most electronegative element. However, this strong inductive pull is uniquely counterbalanced by an opposing electron-donating resonance effect. This guide provides a detailed examination of these electronic effects, presenting quantitative data, experimental methodologies for their characterization, and visual models to elucidate the underlying principles governing the behavior of fluorinated benzoate esters.

The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+R or +M).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[3][4] This effect decreases with distance from the substituent.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[3][5] This donation of electron density occurs primarily at the ortho and para positions, making these positions more electron-rich than the meta position.[6]

Crucially, for fluorine, the powerful inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring toward electrophilic attack compared to unsubstituted benzene.[6] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[6][7] This complex interplay is fundamental to understanding the reactivity and properties of fluorinated benzoates.

Quantitative Analysis of Electronic Effects

The impact of fluorine substitution can be quantified using physical organic chemistry principles, primarily through acidity constants (pKa) and Hammett substituent constants (σ).

Acidity of Fluorobenzoic Acids

The pKa of a substituted benzoic acid is a direct measure of how the substituent influences the stability of the conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the anion, resulting in a stronger acid and a lower pKa value. The data clearly shows that fluorine substitution increases the acidity of benzoic acid (pKa ≈ 4.2), with the effect being most pronounced from the ortho position.

| Compound | pKa Value | Reference |

| Benzoic Acid | 4.20 | [8] |

| 2-Fluorobenzoic Acid | 3.27 | [8] |

| 3-Fluorobenzoic Acid | 3.86 | [8][9] |

| 4-Fluorobenzoic Acid | 4.14 | [8][10][11] |

| 2,3-Difluorobenzoic Acid | 3.06 | [8] |

| 2,4-Difluorobenzoic Acid | 3.27 | [8] |

| 2,5-Difluorobenzoic Acid | 3.09 | [8] |

| 2,6-Difluorobenzoic Acid | 2.93 | [8] |

| 3,4-Difluorobenzoic Acid | 3.73 | [8] |

| 3,5-Difluorobenzoic Acid | 3.37 | [8] |

| 2,3,4,5-Tetrafluorobenzoic Acid | 2.22 | [8] |

| Pentafluorobenzoic Acid | 1.79 | [8] |

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a framework for correlating reaction rates and equilibria for reactions of substituted benzene derivatives.[12] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects.[12]

-

σm and σp: These constants are derived from the ionization of meta- and para-substituted benzoic acids in water, where ρ is defined as 1.0.[12][13]

-

Inductive (F or σI) and Resonance (R or σR) Parameters: These are derived parameters that attempt to separate the two electronic effects.[4][14]

Fluorine possesses a large, positive inductive parameter (F) and a negative resonance parameter (R), confirming its status as an inductive withdrawer and a resonance donor.

| Substituent (Fluorine) | σm | σp | F (Field/Inductive) | R (Resonance) |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[14]

The small positive value of σp (0.06) reflects the near-cancellation of the strong inductive withdrawal and the opposing resonance donation at the para position. In contrast, σm (0.34) is significantly larger because the meta position is not affected by resonance, and the value primarily reflects the inductive effect.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry, agrochemicals, and materials science.[1] Fluorine's unique properties, stemming from its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological properties in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1][2]

The introduction of fluorine can significantly impact a molecule's:

-

Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolic "soft spots" and extend a drug's half-life.[3]

-

Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, influencing hydrogen-bonding patterns and electrostatic interactions within a protein's binding site, often leading to enhanced binding affinity.[1]

-

Lipophilicity (logP): The effect of fluorination on lipophilicity is context-dependent. While single fluorine substitutions can increase lipophilicity, polyfluorination often decreases it. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH, thereby affecting its solubility and permeability.[4]

This guide provides a comprehensive overview of the properties, synthesis, and applications of fluorinated building blocks in organic synthesis, with a focus on providing practical data and methodologies for researchers in the field.

Data Presentation: The Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key physicochemical and biological properties.

Impact of Fluorination on Acidity (pKa)

The inductive effect of fluorine significantly increases the acidity of carboxylic acids and decreases the basicity of amines.

| Compound | Structure | pKa | Reference(s) |

| Non-Fluorinated Carboxylic Acids | |||

| Acetic Acid | CH₃COOH | 4.76 | [5] |

| Propanoic Acid | CH₃CH₂COOH | 4.87 | [5] |

| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 | [5] |

| Fluorinated Carboxylic Acids | |||

| Fluoroacetic Acid | FCH₂COOH | 2.58 | [5] |

| Difluoroacetic Acid | F₂CHCOOH | 1.22 | [5] |

| Trifluoroacetic Acid | F₃CCOOH | 0.03 | [5] |

| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) | [5] |

| Non-Fluorinated Anilines | |||

| Aniline | C₆H₅NH₂ | 4.63 | [6] |

| 3-Methylaniline | 3-CH₃C₆H₄NH₂ | 4.73 | [7] |

| Fluorinated Anilines | |||

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | [7] |

| 3-Chloroaniline | 3-ClC₆H₄NH₂ | 3.46 | [7] |

Impact of Fluorination on Lipophilicity (logP)

The effect of fluorination on lipophilicity is highly dependent on the molecular context.

| Compound Series | Non-Fluorinated logP | Fluorinated Analog | Fluorinated logP | Reference(s) |

| Phenylcyclohexanes | 3.8 | 4-Fluorophenylcyclohexane | 4.2 | [8] |

| Piperidine Derivatives | 2.1 | 4-Fluoropiperidine derivative | 2.3 | [9] |

| Isoquinoline-based PARP Inhibitors | 2.5 (unsubstituted) | 7-Fluoro-isoquinoline derivative | 2.7 | [10] |

| Cycloalkanes | 2.5 (Cyclohexane) | Fluorocyclohexane | 2.8 | [11] |

Impact of Fluorination on Metabolic Stability

Fluorination is a well-established strategy to block metabolic hot spots and improve metabolic stability.

| Compound | Metabolic System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference(s) |

| Risperidone | Human Liver Microsomes | - | - | [12] |

| 9-Fluororisperidone | Human Liver Microsomes | Significantly more stable than risperidone | - | [12] |

| δ-Tocotrienol | Mouse Liver Microsomes | - | Rapid metabolism | [13] |

| Fluoro-substituted δ-Tocotrienol | Mouse Liver Microsomes | Unexpectedly rapid hydrolysis | - | [13][14] |

| Indole | Mouse Liver Microsomes | 12.35 | - | [15] |

| 4-Fluoro-indazole analog | Mouse Liver Microsomes | 13.29 | - | [15] |

| CF₃-substituted indazole analog | Mouse Liver Microsomes | 53.71 | 1.29 (mL/min/mg) | [15] |

Impact of Fluorination on Enzyme-Ligand Interactions

Strategic fluorination can enhance binding affinity to target proteins.

| Target Enzyme | Non-Fluorinated Inhibitor (IC₅₀/Kᵢ) | Fluorinated Inhibitor (IC₅₀/Kᵢ) | Fold Improvement | Reference(s) |

| DNA Gyrase | Naphthyridine derivative | Enoxacin (6-fluoro) | 15-fold | [16] |

| PARP2 | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | Modest increase in potency | [10] |

| Kinase Inhibition | 5-Phenylpyrazine | 2-Fluoro-5-phenylpyrazine | Significant enhancement | [2] |

| Carbonic Anhydrase II | N-(4-Sulfamylbenzoyl)benzylamine (SBB) (Kd = 2.1 nM) | Fluorinated SBB derivatives | Varied, dependent on electrostatic interactions | [17] |

Experimental Protocols: Synthesis of Fluorinated Building Blocks

The following section provides detailed methodologies for key fluorination reactions.

Nucleophilic Fluorination of an Alcohol using DAST

This protocol describes the deoxofluorination of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride using diethylaminosulfur trifluoride (DAST).

Materials:

-

4-Nitrobenzyl Alcohol

-

(Diethylamino)sulfur Trifluoride (DAST)

-

Dichloromethane (DCM)

-

Ice water

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), add DAST (144 µL, 1.1 mmol) dropwise at room temperature.[7]

-

Stir the reaction mixture at room temperature for 1 hour.[7]

-

Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[7]

-

Extract the aqueous layer with dichloromethane (3 x 5 mL).[7]

-

Combine the organic layers, dry over sodium sulfate, and filter.[7]

-

Remove the solvent under reduced pressure.[7]

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).[7]

Copper-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol outlines the trifluoromethylation of an aryl iodide using TMSCF₃ (Ruppert-Prakash reagent) and a copper catalyst.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Potassium fluoride (KF) (2.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous solution of NH₄Cl

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a Schlenk tube, add the aryl iodide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and KF (116 mg, 2.0 mmol).[18]

-

Evacuate and backfill the tube with argon three times.[18]

-

Add anhydrous DMF (5 mL) via syringe.[18]

-

Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.[18]

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.[18]

-

Stir the reaction mixture for 12 hours.[18]

-

After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.[18]

-

Extract the mixture with ethyl acetate (3 x 15 mL).[18]

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[18]

-

Concentrate the filtrate under reduced pressure.[18]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[18]

Difluoromethylation of a Ketone

This protocol describes a one-pot synthesis of difluoromethyl ketones via a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones.

Materials:

-

1-Trifluoromethyl-1,3-diketone (1.0 mmol)

-

Deoxofluor or DAST (2.2 mmol)

-

Dichloromethane (DCM) (5 mL)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

To a solution of the 1-trifluoromethyl-1,3-diketone (1.0 mmol) in DCM (5 mL) at 0 °C, add Deoxofluor or DAST (2.2 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the pure difluoromethyl ketone.

Perfluoroalkylation of an Organic Substrate

This protocol details the nucleophilic perfluoroalkylation of benzoyl chloride using a mixture of perfluoroalkyl iodide and tetrakis(dimethylamino)ethylene (TDAE).

Materials:

-

Perfluoroalkyl iodide (e.g., C₄F₉I) (1.0 mmol)

-

Tetrakis(dimethylamino)ethylene (TDAE) (1.1 mmol)

-

Benzoyl chloride (1.2 mmol)

-

Diglyme (5 mL)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the perfluoroalkyl iodide (1.0 mmol) and benzoyl chloride (1.2 mmol) in diglyme (5 mL).[2]

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature).

-

Add TDAE (1.1 mmol) dropwise to the stirred solution.[2]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the corresponding perfluoroalkyl ketone.[2]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the application and synthesis of fluorinated building blocks.

Signaling Pathway: The MAPK/ERK Cascade

Fluorinated inhibitors are often designed to target kinases within critical signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[19][20]

Experimental Workflow: Copper-Catalyzed Trifluoromethylation

This diagram illustrates the general laboratory workflow for the copper-catalyzed trifluoromethylation of an aryl halide.[18]

Solid-Phase Synthesis of a Fluorinated Peptide

This diagram outlines the key steps in a solid-phase peptide synthesis (SPPS) workflow, incorporating a fluorinated amino acid.

Conclusion

Fluorinated building blocks are powerful tools in modern organic synthesis, offering a versatile strategy to enhance the properties of molecules for a wide range of applications, particularly in drug discovery and development. A thorough understanding of the quantitative effects of fluorination and the various synthetic methodologies for their incorporation is crucial for the rational design of novel and improved chemical entities. This guide has provided a foundational overview of these aspects, with the aim of equipping researchers with the practical knowledge needed to effectively utilize fluorinated building blocks in their work.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

The Strategic Role of Methyl 3,4,5-Trifluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] Within the arsenal of fluorinated building blocks, methyl 3,4,5-trifluorobenzoate stands out as a critical synthon for the introduction of the trifluorophenyl moiety, a pharmacophore increasingly found in potent and selective therapeutic agents. This technical guide explores the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors, exemplified by the potent and selective PI3Kβ inhibitor, GSK2636771.

Core Application: Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The trifluoromethylphenyl group is a key structural feature in a number of kinase inhibitors, contributing to enhanced binding affinity and metabolic stability. One prominent example is GSK2636771, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2] GSK2636771 features a 2-methyl-3-(trifluoromethyl)phenylmethyl group, a key moiety for its biological activity. While various synthetic routes to GSK2636771 exist, the synthesis of the crucial 2-methyl-3-(trifluoromethyl)aniline intermediate highlights the importance of building blocks that can provide the trifluoromethylphenyl scaffold.[1][3] A plausible synthetic pathway to this key intermediate can be envisioned starting from this compound, underscoring its value as a foundational starting material.

Quantitative Data on PI3Kβ Inhibition

The potency and selectivity of GSK2636771 have been extensively characterized. The following table summarizes key in vitro activity data.

| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. PI3Kδ | Reference |

| GSK2636771 | PI3Kβ | 5.2 | >900-fold | >900-fold | >10-fold | [4] |

| BKM120 (Buparlisib) | pan-PI3K | PI3Kα: 52, PI3Kβ: 165, PI3Kγ: 116, PI3Kδ: 27 | - | - | - | [5] |

| Idelalisib | PI3Kδ | 2.5 | 40-fold vs α, 26-fold vs β, 89-fold vs γ | - | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of complex drug molecules. Below are representative protocols for key steps in the synthesis of a core benzimidazole scaffold and its subsequent alkylation, illustrating the type of transformations relevant to the synthesis of inhibitors like GSK2636771.

Protocol 1: Synthesis of 2-Methyl-6-morpholino-1H-benzo[d]imidazole

This protocol describes the synthesis of a substituted benzimidazole core, a common heterocyclic scaffold in kinase inhibitors.

Materials:

-

4-Morpholino-1,2-phenylenediamine

-

Glacial Acetic Acid

-

Hydrochloric Acid (4M)

-

Sodium Hydroxide solution

Procedure:

-

A mixture of 4-morpholino-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (5.0 eq) is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The solution is neutralized by the addition of a sodium hydroxide solution, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methyl-6-morpholino-1H-benzo[d]imidazole.

Protocol 2: N-Alkylation of 2-Methyl-6-morpholino-1H-benzo[d]imidazole with a Substituted Benzyl Bromide

This protocol details the N-alkylation step, a crucial transformation for introducing the trifluoromethylphenylmethyl moiety.

Materials:

-

2-Methyl-6-morpholino-1H-benzo[d]imidazole

-

2-Methyl-3-(trifluoromethyl)benzyl bromide

-

Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of 2-methyl-6-morpholino-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

2-Methyl-3-(trifluoromethyl)benzyl bromide (1.1 eq) is added to the suspension, and the reaction mixture is heated to 60 °C for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated benzimidazole.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the point of inhibition by a PI3Kβ-selective inhibitor like GSK2636771.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Synthetic Workflow for a Key Benzimidazole Intermediate

This diagram outlines a typical experimental workflow for the synthesis of a key intermediate in the preparation of benzimidazole-based kinase inhibitors.

Caption: Experimental workflow for the synthesis of a substituted benzimidazole core.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, providing a reliable route to the trifluorophenyl moiety. The incorporation of this group, as exemplified by the potent PI3Kβ inhibitor GSK2636771, can significantly enhance the biological activity and pharmacokinetic profile of drug candidates. The strategic use of such fluorinated synthons continues to be a key driver in the discovery and development of novel therapeutics, particularly in the field of kinase inhibition. This guide provides a foundational understanding of the application of this compound, offering both theoretical context and practical experimental insights for researchers in the field.

References

A Technical Guide to the Synthesis of Trifluorinated Aromatic Compounds for Researchers and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent in drug design and the development of advanced materials. This technical guide provides an in-depth review of the core synthetic strategies for introducing trifluoromethyl groups onto aromatic rings, with a focus on practical experimental protocols, quantitative data, and mechanistic insights.

Transition Metal-Catalyzed Trifluoromethylation

Transition metal catalysis, particularly with palladium and copper, offers robust and versatile methods for the formation of Ar-CF3 bonds. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a trifluoromethyl source.

Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the trifluoromethylation of aryl chlorides, bromides, and iodides. A common approach involves the use of a trifluoromethylating agent like TESCF3 (triethyl(trifluoromethyl)silane) in the presence of a fluoride source.[1]

Table 1: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [1]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-(Trifluoromethyl)toluene | 85 |

| 2 | 4-Chloroanisole | 4-(Trifluoromethyl)anisole | 82 |

| 3 | 1-Chloro-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 75 |

| 4 | 2-Chloropyridine | 2-(Trifluoromethyl)pyridine | 68 |

| 5 | 3-Chlorobenzonitrile | 3-(Trifluoromethyl)benzonitrile | 91 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [1]

In a nitrogen-filled glovebox, a solution of the palladium precursor and ligand in dioxane is added to a vial containing spray-dried potassium fluoride (KF) and the aryl chloride. Triethyl(trifluoromethyl)silane (TESCF3) is then added, and the reaction mixture is stirred at 120-140 °C for 6-20 hours. Due to the hygroscopic nature of KF, anhydrous conditions are crucial to prevent the hydrolysis of TESCF3. The reaction tolerates a wide range of functional groups, including esters, amides, ethers, acetals, nitriles, and tertiary amines.

Catalytic Cycle of Palladium-Catalyzed Trifluoromethylation

Caption: Palladium-catalyzed trifluoromethylation cycle.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are particularly effective for the trifluoromethylation of aryl iodides and boronic acids. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.

Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides [2][3]

| Entry | Aryl Iodide | Trifluoromethylating Agent | Yield (%) |

| 1 | 4-Iodotoluene | in situ Zn(CF3)2 | 88 |

| 2 | 1-Iodo-4-methoxybenzene | in situ Zn(CF3)2 | 92 |

| 3 | 1-Iodo-3-nitrobenzene | Fluoral hemiaminal derivative | 85 |

| 4 | 2-Iodopyridine | in situ Zn(CF3)2 | 75 |

| 5 | 4-Iodobenzonitrile | Fluoral hemiaminal derivative | 95 |

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Zn(CF3)2 [2]

To a suspension of zinc powder in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), trifluoromethyl iodide is added at room temperature under an argon atmosphere. After stirring for 2 hours, copper(I) iodide (CuI), 1,10-phenanthroline, and the aryl iodide are added. The reaction mixture is then stirred at 50 °C for 24 hours. This method has the advantage of not requiring fluoride additives to activate a silicon-based trifluoromethyl source.

Proposed Mechanism for Copper-Catalyzed Trifluoromethylation

References

In-Depth Technical Guide: Safety, Handling, and Storage of Methyl 3,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage of Methyl 3,4,5-trifluorobenzoate (CAS No. 773873-72-6). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and proper management of this chemical.

Chemical and Physical Properties

This compound is a fluorinated aromatic ester. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 773873-72-6 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 211.1°C at 760 mmHg[1] |

| Density | 1.358 g/cm³[1] |

| Flash Point | 83.8°C[1] |

| Purity | ≥98%[2] |

| InChI Key | NBBPHMUHCCIOJQ-UHFFFAOYSA-N |

| Storage Temperature | Refrigerator |

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Handling

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Avoid contact with skin and eyes.[3]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

-

Hygiene Practices : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Caption: Workflow for the safe handling of this compound.

Storage

-

Container : Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Temperature : Store in a refrigerator.

-

Incompatible Materials : Keep away from strong oxidizing agents.

Caption: Recommended storage protocol for this compound.

Emergency and First Aid Procedures

Immediate and appropriate response to exposure or spills is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

-

Spill Response :

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the waste in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.

-

Principle : The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT to formazan, which is quantified spectrophotometrically.[5][6] A reduction in cell viability below a certain threshold indicates irritation potential.[6]

-

Methodology :

-

Reconstructed human epidermis tissue models are pre-incubated.

-

The test substance is applied to the tissue surface in triplicate.[6]

-

Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[6]

-

After a 60-minute exposure, the substance is removed by washing.[6]

-

The tissues are incubated for a 42-hour recovery period.[6]

-

Cell viability is assessed by incubating the tissues with MTT solution for 3 hours.[6]

-

The formazan product is extracted with isopropanol, and the optical density is measured.[6]

-

-

Interpretation : If the mean cell viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).[6]

Acute Eye Irritation/Corrosion Test (OECD 405)

This test assesses the potential for a substance to cause eye irritation or damage.

-

Principle : The test substance is applied to the eye of a single animal (typically a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored over time.[7] A tiered testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[8]

-

Methodology :

-

A single, healthy young adult albino rabbit is used for the initial test.[8]

-

A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

-

Ocular lesions are scored according to a standardized system.

-

If no severe effects are observed, the test may be confirmed in up to two additional animals.[7]

-

The observation period is typically up to 21 days to assess the reversibility of effects.[8]

-

-

Interpretation : The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.

Concentration Limits of Flammability of Chemicals (ASTM E681)

This method determines the lower and upper flammability limits of a chemical vapor in the air.

-

Principle : A known concentration of the chemical vapor in the air is introduced into a closed vessel and exposed to an ignition source.[10] Observations are made to see if flame propagation occurs.[10]

-

Methodology :

-

The test is conducted in a closed flask (typically 5-12 liters) at a controlled temperature and atmospheric pressure.[10]

-

A measured amount of the liquid is introduced and vaporized to create a specific concentration in the air.

-

An ignition source (e.g., an electric spark) is activated.

-

Visual observation determines if a flame detaches from the ignition source and propagates through the mixture.

-

The concentration is varied to find the minimum (Lower Flammable Limit, LFL) and maximum (Upper Flammable Limit, UFL) concentrations that support flame propagation.[10][11]

-

-

Interpretation : The LFL and UFL define the range of concentrations in which the vapor can form a flammable mixture with air.[11]

Reactivity and Stability

-

Chemical Stability : Stable under recommended storage conditions.

-

Reactivity :

-

Incompatible Materials : Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides and hydrogen fluoride.

-

-

Hydrolytic Stability : Fluorinated esters can undergo hydrolysis. The rate of hydrolysis may be influenced by the degree of fluorination and the pH of the solution.[12]

Toxicological and Biological Information

-

Acute Toxicity : Harmful if swallowed.[3]

-

Skin and Eye Irritation : Causes skin and serious eye irritation.[3]

-

Respiratory Irritation : May cause respiratory irritation.[3]

-

Chronic Toxicity : No data available.

-

Carcinogenicity/Mutagenicity : No data available.

-

Signaling Pathways and Biological Effects : There is no specific information available in the searched literature regarding the interaction of this compound with biological signaling pathways. The introduction of fluorine into molecules can significantly alter their biological properties, including metabolic stability and bioavailability, which is a key consideration in drug design.[13] However, without specific studies, any potential biological effects of this compound remain uncharacterized.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of at an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. Users are responsible for conducting their own risk assessments.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. iipseries.org [iipseries.org]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.es [fishersci.es]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. x-cellr8.com [x-cellr8.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chimia.ch [chimia.ch]

Methyl 3,4,5-trifluorobenzoate synonyms and identifiers

An In-depth Technical Guide on Methyl 3,4,5-trifluorobenzoate: Synonyms and Identifiers

This document provides a comprehensive overview of the synonyms and chemical identifiers for this compound, a key building block in chemical synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an aromatic compound with the chemical formula C₈H₅F₃O₂.[1] Its structure consists of a benzene ring substituted with three fluorine atoms at positions 3, 4, and 5, and a methyl ester group at position 1. This substitution pattern imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.

Chemical Identifiers and Synonyms

Accurate identification of chemical compounds is critical in research and development to ensure clarity and reproducibility. The following tables summarize the key identifiers and synonyms for this compound.

Key Identifiers

A variety of standardized identifiers are used to uniquely define this compound across different chemical databases and regulatory bodies.

| Identifier Type | Value |

| CAS Number | 773873-72-6[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₈H₅F₃O₂[1][2] |

| Molecular Weight | 190.12 g/mol [1] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)F[1][3] |

| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3[3] |

| InChIKey | NBBPHMUHCCIOJQ-UHFFFAOYSA-N[2][3] |

Synonyms

This compound is also known by several other names in chemical literature and commercial catalogs.

| Synonym |

| Methyl 3,4,5-trifluorobenzenecarboxylate[1][2][4] |

| 3,4,5-Trifluorobenzoic acid methyl ester[4] |

| 5-(Methoxycarbonyl)-1,2,3-trifluorobenzene[2] |

| RARECHEM AL BF 0343[4] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.

Caption: Relationship between the common name and key identifiers.

References

Methodological & Application

Synthesis of Methyl 3,4,5-trifluorobenzoate from 3,4,5-trifluorobenzoic acid

Application Note: Synthesis of Methyl 3,4,5-trifluorobenzoate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring makes it a key building block for introducing fluorine atoms into target molecules, which can significantly enhance their biological activity and physicochemical properties. 3,4,5-Trifluorobenzoic acid is a readily available starting material for the preparation of this ester.[1] This application note details two common and effective methods for the synthesis of this compound from 3,4,5-trifluorobenzoic acid: Fischer-Speier esterification and esterification using thionyl chloride.

Reaction Scheme

Methods Overview

Two primary methods for the esterification of 3,4,5-trifluorobenzoic acid are presented:

-

Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.[2][3] The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol.[3]

-

Esterification using Thionyl Chloride: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, which then readily reacts with methanol to form the ester. This method is generally faster and not reversible but requires handling of the corrosive and moisture-sensitive thionyl chloride. A similar procedure has been reported for the synthesis of methyl 2,3,4-trifluorobenzoate.[4]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two methods.

| Parameter | Fischer-Speier Esterification | Esterification with Thionyl Chloride |

| Catalyst/Reagent | Concentrated Sulfuric Acid | Thionyl Chloride |

| Solvent | Methanol (reagent and solvent) | Methanol |

| Temperature | Reflux (approx. 65 °C) | 60-65 °C |

| Reaction Time | 1-10 hours | ~72 hours (for a similar substrate)[4] |

| Typical Yield | Good to quantitative | High (e.g., 81% for methyl 2,3,4-trifluorobenzoate)[4] |

| Work-up | Aqueous work-up with extraction | Removal of solvent, extraction |

| Purification | Distillation or Column Chromatography | Column Chromatography |

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is adapted from general procedures for Fischer esterification.[2][5]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3,4,5-trifluorobenzoic acid and an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 1-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Method 2: Esterification using Thionyl Chloride

This protocol is based on a procedure for a similar substrate, methyl 2,3,4-trifluorobenzoate.[4]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Methanol (dry)

-

Thionyl Chloride (SOCl₂)

-

Pentane or Hexane/Diethyl ether mixture for purification

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Ice/water bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere, dissolve 3,4,5-trifluorobenzoic acid (1 equivalent) in dry methanol.

-

Cool the flask in an ice/water bath.

-

Add thionyl chloride (a slight excess, e.g., 1.1-1.5 equivalents) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and heat the mixture at 60-65 °C. For a similar substrate, the reaction was carried out for 72 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting residue can be purified by extraction with pentane or by column chromatography on silica gel (e.g., using a hexane/diethyl ether eluent system).[4]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid and thionyl chloride are highly corrosive and toxic. Handle with extreme care.

-

Methanol and other organic solvents are flammable. Keep away from ignition sources.

-

Thionyl chloride reacts violently with water. Ensure all glassware is dry.

Visualization

Experimental Workflow for Fischer-Speier Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

References

Application Notes and Protocols for the Esterification of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of fluorinated benzoic acids, crucial intermediates in pharmaceutical and materials science. The choice of esterification method can significantly impact reaction efficiency, yield, and substrate compatibility. This document outlines four common and effective protocols: traditional Fischer esterification, microwave-assisted Fischer esterification, Steglich esterification for milder conditions, and a heterogeneous catalysis approach using a metal-organic framework (MOF).

Comparative Data of Esterification Protocols

The following table summarizes the quantitative data for various esterification protocols applied to different fluorinated benzoic acids. This allows for a direct comparison of reaction conditions and yields to aid in the selection of the most suitable method for a specific application.

| Fluorinated Benzoic Acid | Alcohol | Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Fluoro-3-nitrobenzoic Acid | Methanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Methanol | 130 | 15 min | 77 | [1] |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Ethanol | 130 | 15 min | 74 | [1] |

| 4-Fluoro-3-nitrobenzoic Acid | Propanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Propanol | 130 | 15 min | 83 | [1] |

| 4-Fluoro-3-nitrobenzoic Acid | Butanol | Microwave-assisted Fischer | H₂SO₄ (catalytic) | Butanol | 130 | 15 min | 98 | [1] |

| 2-Fluorobenzoic Acid | Methanol | Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | 150 | 10 h | High Conversion | [2][3] |

| Various Fluorinated Benzoic Acids (23 isomers) | Methanol | Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | 150 | 10 h | up to 169.86 (relative conversion) | [3] |

| General Benzoic Acid | Methanol | Fischer Esterification | H₂SO₄ (conc.) | Methanol | Reflux (~65) | 30-45 min | ~75 (isolated) | [4][5] |

| General Carboxylic Acid | Primary/Secondary Alcohol | Steglich Esterification | DCC, DMAP (catalytic) | CH₂Cl₂ | Room Temp. | 3 h | Good to High | [6][7][8] |

| General Alcohol | General Carboxylic Acid | Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 - Room Temp. | 6-8 h | Good to High | [9][10][11] |

Experimental Protocols

Protocol 1: General Fischer Esterification

This classic acid-catalyzed method is cost-effective but often requires elevated temperatures and long reaction times. The use of excess alcohol shifts the equilibrium towards the ester product.

Materials:

-

Fluorinated benzoic acid (1.0 eq)

-

Alcohol (e.g., methanol, ethanol; used in large excess as solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1-0.2 eq)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the fluorinated benzoic acid in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 10 hours.[2]

-

After completion, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography on silica gel.

Workflow Diagram:

Protocol 2: Microwave-Assisted Fischer Esterification

Microwave irradiation can significantly accelerate the Fischer esterification, reducing reaction times from hours to minutes and often improving yields.

Materials:

-

4-Fluoro-3-nitrobenzoic acid (1.0 eq, 0.25 g)

-

Alcohol (e.g., butanol; 1 mL)

-

Concentrated sulfuric acid (H₂SO₄) (4% of total volume)

-

Microwave reactor vessel (3 mL)

-

Ethyl acetate

-

Sodium bisulfite (NaHSO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine the 4-fluoro-3-nitrobenzoic acid, alcohol, and 4% concentrated H₂SO₄ in a 3 mL microwave reaction vessel.[1]

-

Irradiate the mixture in a microwave reactor at the desired temperature (e.g., 130°C) for a total of 15 minutes, with the catalyst being added at 5-minute intervals to overcome equilibrium limitations.[1]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate.

-